Lack of Cytotoxic Activity in Human Cancer Cell Lines Differentiates ms2i6A from Cytotoxic Cytokinin Ribosides
In a systematic structure-activity relationship (SAR) study of natural cytokinins, 2-methylthio derivatives—including 2-Methylthio Isopentenyladenosine—exhibited little or no toxicity against a panel of human cancer cell lines, in stark contrast to the potent cytotoxic activity observed for N6-isopentenyladenosine (iPA), kinetin riboside, and other cytokinin ribosides [1]. This finding establishes a clear functional demarcation between ms2i6A and its unmodified precursor iPA, which is widely used in anticancer research.
| Evidence Dimension | Cytotoxic activity against human cancer cell lines |
|---|---|
| Target Compound Data | Little or no toxicity |
| Comparator Or Baseline | N6-isopentenyladenosine (iPA), ortho-topolin riboside (IC50 = 0.5-11.6 µM), kinetin riboside, N6-benzyladenosine |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | Panel of human cancer cell lines with diverse histopathological origins |
Why This Matters
Researchers studying tRNA modification or translational control can use ms2i6A without confounding cytotoxic effects that would otherwise alter cellular physiology, making it a cleaner tool for mechanistic studies compared to iPA.
- [1] Voller, J., et al. (2010). Anticancer activity of natural cytokinins: a structure-activity relationship study. Phytochemistry, 71(11-12), 1350-1359. View Source
